1(R)-(Trifluoromethyl)oleyl alcohol
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Overview
Description
1®-(Trifluoromethyl)oleyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group attached to an oleyl alcohol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1®-(Trifluoromethyl)oleyl alcohol can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an olefin, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol.
Grignard Reaction: The reaction of a Grignard reagent (RMgX) with a carbonyl compound, followed by hydrolysis, can produce the desired alcohol.
Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield alcohols.
Industrial Production Methods
Industrial production of 1®-(Trifluoromethyl)oleyl alcohol typically involves large-scale chemical processes, such as:
Catalytic Hydrogenation: Oleic acid esters can be hydrogenated using a catalyst to produce oleyl alcohol.
Bouveault–Blanc Reduction: This method involves the reduction of esters using sodium in the presence of an alcohol solvent.
Chemical Reactions Analysis
Types of Reactions
1®-(Trifluoromethyl)oleyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
1®-(Trifluoromethyl)oleyl alcohol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1®-(Trifluoromethyl)oleyl alcohol involves its interaction with molecular targets and pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with receptors and other signaling molecules.
Membrane Interaction: The compound can integrate into cell membranes, altering their properties and affecting cellular functions.
Comparison with Similar Compounds
1®-(Trifluoromethyl)oleyl alcohol can be compared with other similar compounds, such as:
Oleyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl Alcohols: Compounds with a trifluoromethyl group but different alkyl backbones, leading to variations in their applications and effects.
Fluorinated Alcohols: Alcohols with fluorine atoms in different positions, affecting their chemical behavior and uses.
Properties
Molecular Formula |
C19H35F3O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(Z,2R)-1,1,1-trifluorononadec-10-en-2-ol |
InChI |
InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10,18,23H,2-8,11-17H2,1H3/b10-9-/t18-/m1/s1 |
InChI Key |
ZYGTVPPVHAUBNX-HJCTWCACSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[C@H](C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
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